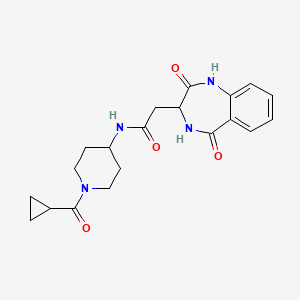![molecular formula C15H14N4O2 B11026871 7-(1,3-Benzodioxol-5-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026871.png)
7-(1,3-Benzodioxol-5-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1,3-Benzodioxol-5-yl)-2-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzodioxole moiety fused with a triazolopyrimidine scaffold, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Benzodioxol-5-yl)-2-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of catalytic amounts of palladium complexes and bases such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
7-(1,3-Benzodioxol-5-yl)-2-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific substituents on the benzodioxole or triazolopyrimidine moieties are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-2-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine scaffold and exhibits comparable inhibitory effects on CDK2.
Uniqueness
7-(1,3-Benzodioxol-5-yl)-2-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific benzodioxole moiety, which imparts unique chemical properties and enhances its biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in scientific research and drug development .
Propriétés
Formule moléculaire |
C15H14N4O2 |
|---|---|
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
7-(1,3-benzodioxol-5-yl)-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14N4O2/c1-9(2)14-17-15-16-6-5-11(19(15)18-14)10-3-4-12-13(7-10)21-8-20-12/h3-7,9H,8H2,1-2H3 |
Clé InChI |
LTHVISUTJDHPBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11026794.png)
![2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]amino}-6-methyl-4(3H)-pyrimidinone](/img/structure/B11026798.png)
![2-Ethoxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11026809.png)
![Ethyl 2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]methyl}-3-oxobutanoate](/img/structure/B11026814.png)
![N-[4-(benzyloxy)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B11026822.png)

![4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide](/img/structure/B11026833.png)
![N-(1-benzylpiperidin-4-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11026840.png)

![3-(2,5-dioxo-1-phenylimidazolidin-4-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11026855.png)
![1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11026861.png)
![(1E)-1-[(3-chloro-4-fluorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026863.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11026867.png)
![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11026870.png)
